molecular formula C11H18BO2 B14077064 4-Pentylbenzene boronic acid

4-Pentylbenzene boronic acid

Cat. No.: B14077064
M. Wt: 193.07 g/mol
InChI Key: ADMRVMUOQGWVDT-UHFFFAOYSA-N
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Description

4-Pentylbenzene boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The structure of this compound includes a benzene ring substituted with a pentyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylbenzene boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes, where a boron-hydrogen bond is added across the double bond of an alkene to form the corresponding boronic acid . Another method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be converted to boronic acids through hydrolysis or other suitable reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzene boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Pentylbenzene boronic acid in the Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

    Phenylboronic acid: Similar structure but lacks the pentyl group.

    4-Methylbenzene boronic acid: Similar structure but has a methyl group instead of a pentyl group.

    4-Ethylbenzene boronic acid: Similar structure but has an ethyl group instead of a pentyl group.

Uniqueness: 4-Pentylbenzene boronic acid is unique due to the presence of the pentyl group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in specific synthetic applications where the pentyl group provides steric or electronic effects that are beneficial .

Properties

Molecular Formula

C11H18BO2

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C11H16.BH2O2/c1-2-3-5-8-11-9-6-4-7-10-11;2-1-3/h4,6-7,9-10H,2-3,5,8H2,1H3;2-3H

InChI Key

ADMRVMUOQGWVDT-UHFFFAOYSA-N

Canonical SMILES

[B](O)O.CCCCCC1=CC=CC=C1

Origin of Product

United States

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